molecular formula C21H18N4O B3869386 2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 5575-24-6

2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B3869386
CAS No.: 5575-24-6
M. Wt: 342.4 g/mol
InChI Key: RAUJPUZBWBHHID-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a naphthylmethylene group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Naphthylmethylene Group: This step involves the condensation of the imidazo[1,2-a]pyridine core with 1-naphthaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Attachment of the Carbohydrazide Group: The final step is the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethylene group can facilitate binding to hydrophobic pockets, while the carbohydrazide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide: Lacks the naphthylmethylene group, which may result in different binding properties and biological activities.

    N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide: Lacks the dimethyl groups, potentially affecting its chemical reactivity and stability.

Uniqueness

2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both dimethyl and naphthylmethylene groups, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2,7-dimethyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-10-11-25-19(12-14)23-15(2)20(25)21(26)24-22-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,1-2H3,(H,24,26)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUJPUZBWBHHID-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416528
Record name ZINC00062586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5575-24-6
Record name ZINC00062586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 4
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.